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molecular formula C15H9FO5 B025922 4-(4-Fluorobenzoyl)isophthalic acid CAS No. 1645-24-5

4-(4-Fluorobenzoyl)isophthalic acid

Cat. No. B025922
M. Wt: 288.23 g/mol
InChI Key: JVUHTPARUDQETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06946564B2

Procedure details

To a suspension of sodium borohydride (15.0 g) dispersed in THF (130 ml) was added dropwise at 20-30° C. a solution of 4-(4′-fluorobenzoyl)isophthalic acid (26.0 g) synthesized in Example 4 in THF (260 ml) and the mixture was heated to 55° C. Dimethyl sulfate (51.0 g) was added dropwise at 55-65° C. After the dropwise addition, the mixture was refluxed for 5 hr, and hydrolyzed with water (130 ml) in an ice bath. THF was evaporated under reduced pressure. To the residue was added 85% phosphoric acid (52 g) and the mixture was stirred at 60° C. for 5 hr. Water (390 ml) was added and the mixture was cooled. The generated crystals were collected by filtration, washed with water and dried to give crude 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (20.4 g). This was recrystallized from a mixed solvent of ethyl acetate and heptane (2:3) to give nearly pure 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (18.9 g, 86%). The various spectrum data of the crystals were the same as those obtained in Example 12.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:23]=[CH:22][C:7]([C:8]([C:10]2[CH:18]=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][C:11]=2[C:19](O)=[O:20])=O)=[CH:6][CH:5]=1.S(OC)(OC)(=O)=O.O>C1COCC1>[F:3][C:4]1[CH:23]=[CH:22][C:7]([CH:8]2[C:10]3[C:11](=[CH:12][C:13]([CH2:14][OH:15])=[CH:17][CH:18]=3)[CH2:19][O:20]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=C(C=C(C(=O)O)C=C2)C(=O)O)C=C1
Name
Quantity
260 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
51 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
130 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
THF was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 85% phosphoric acid (52 g)
ADDITION
Type
ADDITION
Details
Water (390 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The generated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (20.4 g)
CUSTOM
Type
CUSTOM
Details
This was recrystallized from a mixed solvent of ethyl acetate and heptane (2:3)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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